![molecular formula C12H14ClNO2 B2625368 1-[(3-Chlorophenyl)methoxy]piperidin-4-one CAS No. 2375274-15-8](/img/structure/B2625368.png)

1-[(3-Chlorophenyl)methoxy]piperidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

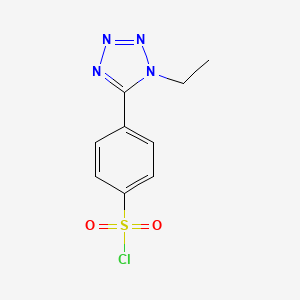

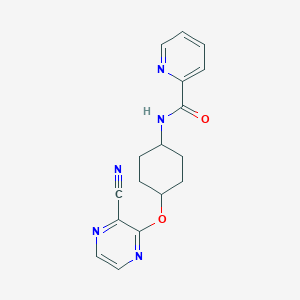

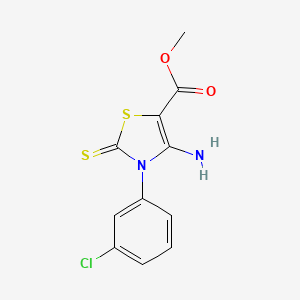

Molecular Structure Analysis

The InChI code for “1-[(3-Chlorophenyl)methoxy]piperidin-4-one” is 1S/C12H14ClNO2/c13-11-3-1-2-10(8-11)9-16-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2 . This indicates the presence of a piperidin-4-one ring with a methoxy group attached to a chlorophenyl group.

Physical And Chemical Properties Analysis

“1-[(3-Chlorophenyl)methoxy]piperidin-4-one” is a liquid at room temperature .

Applications De Recherche Scientifique

- Hydromethylation Sequence : Researchers have applied this compound in the hydromethylation sequence, which involves the addition of a methyl group to a substrate. For example, it has been used in the synthesis of methoxy-protected (−)-Δ8-THC and cholesterol .

- Antimicrobial Activity : Novel derivatives of piperidin-4-one, including those containing the chlorophenyl moiety, have been investigated for their antimicrobial properties. Docking simulations revealed interactions with oxidoreductase enzymes, suggesting potential antibacterial activity .

- Protodeboronation : The protodeboronation reaction, which involves the removal of a boron group from a boronic ester, has been employed using this compound. It has been useful in the formal total synthesis of natural products like δ-®-coniceine and indolizidine 209B .

- Crystal Structure and DFT Calculations : Researchers have studied the crystal structure of 1-(3-chlorophenyl)piperidin-4-one. Comparisons of angles between the piperidin-4-one ring and pendant phenyl rings, along with weak intermolecular hydrogen bond interactions, contribute to our understanding of its structural aspects .

- Enzyme–Inhibitor Complexes : Computational studies have explored the binding of piperidin-4-one derivatives to oxidoreductase enzymes. Hydrophobic interactions between ligand aromatic moieties and lipophilic residues in the binding site play a crucial role in enzyme inhibition .

- Building Blocks : 1-(3-Chlorophenyl)piperidin-4-one serves as a valuable building block in the synthesis of more complex molecules. Its reactivity and versatility make it useful for creating diverse chemical structures .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Computational Chemistry and Structural Studies

Chemical Biology and Enzyme Inhibition

Pharmaceutical Intermediates

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .

Propriétés

IUPAC Name |

1-[(3-chlorophenyl)methoxy]piperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-11-3-1-2-10(8-11)9-16-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHNVXYCIVSQAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)OCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Chlorophenyl)methoxy]piperidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2625290.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2625299.png)

![4-fluoro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2625302.png)